REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1([CH3:19])[CH2:9][O:8][C:7]([CH3:11])([CH3:10])[N:6]1[C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])=[O:4].O[Li].O>C1COCC1.O>[C:15]([O:14][C:12]([N:6]1[C:5]([CH3:19])([C:3]([OH:4])=[O:2])[CH2:9][O:8][C:7]1([CH3:11])[CH3:10])=[O:13])([CH3:18])([CH3:16])[CH3:17] |f:1.2|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirred 8 h at which
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to rt
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
WASH
|
Details
|
washed with Et2O (3×50 mL)
|
Type
|
CUSTOM
|
Details
|
to form on addition, pH=5
|
Type
|
ADDITION
|
Details
|
The acid was added dropwise until the precipitate
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution was extracted with Et2O (50 mL)
|
Type
|
EXTRACTION
|
Details
|
After extraction, two addition drops of acid
|
Type
|
ADDITION
|
Details
|
were added to the aqueous layer and it
|
Type
|
EXTRACTION
|
Details
|
was again extracted with Et2O (25 mL)
|
Type
|
EXTRACTION
|
Details
|
quickly back extracted with 1M NaOH (15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was then dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(OCC1(C(=O)O)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.458 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1([CH3:19])[CH2:9][O:8][C:7]([CH3:11])([CH3:10])[N:6]1[C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])=[O:4].O[Li].O>C1COCC1.O>[C:15]([O:14][C:12]([N:6]1[C:5]([CH3:19])([C:3]([OH:4])=[O:2])[CH2:9][O:8][C:7]1([CH3:11])[CH3:10])=[O:13])([CH3:18])([CH3:16])[CH3:17] |f:1.2|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirred 8 h at which
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to rt
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
WASH
|
Details
|
washed with Et2O (3×50 mL)
|
Type
|
CUSTOM
|
Details
|
to form on addition, pH=5
|
Type
|
ADDITION
|
Details
|
The acid was added dropwise until the precipitate
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution was extracted with Et2O (50 mL)
|
Type
|
EXTRACTION
|
Details
|
After extraction, two addition drops of acid
|
Type
|
ADDITION
|
Details
|
were added to the aqueous layer and it
|
Type
|
EXTRACTION
|
Details
|
was again extracted with Et2O (25 mL)
|
Type
|
EXTRACTION
|
Details
|
quickly back extracted with 1M NaOH (15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was then dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(OCC1(C(=O)O)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.458 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1([CH3:19])[CH2:9][O:8][C:7]([CH3:11])([CH3:10])[N:6]1[C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])=[O:4].O[Li].O>C1COCC1.O>[C:15]([O:14][C:12]([N:6]1[C:5]([CH3:19])([C:3]([OH:4])=[O:2])[CH2:9][O:8][C:7]1([CH3:11])[CH3:10])=[O:13])([CH3:18])([CH3:16])[CH3:17] |f:1.2|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirred 8 h at which
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to rt
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
WASH
|
Details
|
washed with Et2O (3×50 mL)
|
Type
|
CUSTOM
|
Details
|
to form on addition, pH=5
|
Type
|
ADDITION
|
Details
|
The acid was added dropwise until the precipitate
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution was extracted with Et2O (50 mL)
|
Type
|
EXTRACTION
|
Details
|
After extraction, two addition drops of acid
|
Type
|
ADDITION
|
Details
|
were added to the aqueous layer and it
|
Type
|
EXTRACTION
|
Details
|
was again extracted with Et2O (25 mL)
|
Type
|
EXTRACTION
|
Details
|
quickly back extracted with 1M NaOH (15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was then dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(OCC1(C(=O)O)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.458 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |